2-(ナフタレン-2-スルホニルアミノ)酪酸

説明

2-(Naphthalene-2-sulfonylamino)butyric acid is a compound that is structurally related to naphthalene sulfonic acids, which are known for their strong acidity and complete ionization in aqueous solutions. These compounds are of interest due to their interactions with various biological molecules and their potential applications in analytical chemistry, as seen in the study of their interactions with cholinesterases and their use in chromatography .

Synthesis Analysis

The synthesis of related naphthalene sulfonic acids has been demonstrated in the literature. For example, 2-naphthalene-d7-sulfonic acid was synthesized from commercially available naphthalene-d8 and sulfuric acid-d2, indicating that sulfonation reactions are a viable pathway for the synthesis of naphthalene sulfonic acid derivatives . This suggests that 2-(Naphthalene-2-sulfonylamino)butyric acid could potentially be synthesized through a similar sulfonation process followed by the introduction of the amino butyric acid moiety.

Molecular Structure Analysis

The molecular structure of naphthalene sulfonic acid derivatives has been characterized using various spectroscopic techniques. For instance, the coordination structure of a nickel complex with naphthalene-2-sulfonic acid was elucidated using NMR, FT-IR, and ESI-MS, revealing insights into the ligand interactions and coordination geometry . Similarly, the spectral properties of 2-amino-1-naphthalenesulfonic acid were investigated, providing information on the vibrational spectrum, molecular electrostatic potential, and electronic properties . These studies indicate that detailed molecular structure analysis of 2-(Naphthalene-2-sulfonylamino)butyric acid could be achieved using similar methods.

Chemical Reactions Analysis

The chemical behavior of naphthalene sulfonic acids in reactions has been explored to some extent. For example, the interaction of 1-anilino-8-naphthalene sulfonic acid with cholinesterases results in an increase in fluorescence and a shift in emission, indicating a reaction between the sulfonic acid and the enzyme . This suggests that 2-(Naphthalene-2-sulfonylamino)butyric acid may also interact with biological molecules, potentially leading to changes in its chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene sulfonic acids can be influenced by their strong ionic nature and the presence of the naphthalene ring. These properties affect their behavior in chromatographic processes, as demonstrated by the retention and separation of isomeric naphthalene sulfonic acids in reversed-phase chromatography . The electronic properties, such as HOMO-LUMO energy gaps, of related compounds like 2-amino-1-naphthalenesulfonic acid have been studied, indicating that solvent interactions can influence the electronic features of these molecules . These findings provide a foundation for understanding the physical and chemical properties of 2-(Naphthalene-2-sulfonylamino)butyric acid.

科学的研究の応用

プロテオミクス研究

2-(ナフタレン-2-スルホニルアミノ)酪酸はプロテオミクス研究で使用されます . プロテオミクスとは、タンパク質、特にその構造と機能を大規模に研究するものです。この化合物は、タンパク質相互作用の研究、タンパク質の同定、または翻訳後修飾の調査に使用される可能性があります。

生化学研究

この化合物は、追加の生化学物質として分類されます . 生化学物質は、複雑な分子の合成の前駆体、生化学反応における試薬、または生物学的システムを操作するためのツールとして研究で使用されます。

産業バイオテクノロジー

酪酸は、関連する化合物であり、クロストリジウム・チロブチリカムなどの特定の細菌によって生成されます . 酪酸は化学産業で幅広い用途があり、動物飼料、化粧品、食品、医薬品で使用するための天然成分としてのバイオベース酪酸に対する需要が高まっています . そのため、2-(ナフタレン-2-スルホニルアミノ)酪酸は、発酵における糖や再生可能な原料からの酪酸生産のための細菌株の開発に使用される可能性があります .

化学合成

特定の化学構造から、2-(ナフタレン-2-スルホニルアミノ)酪酸は、より複雑な分子の合成における構成要素として使用される可能性があります .

特性

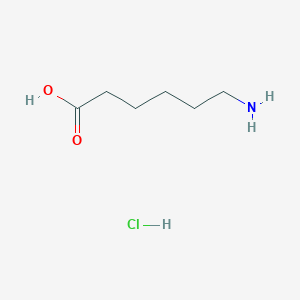

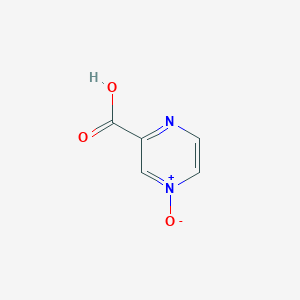

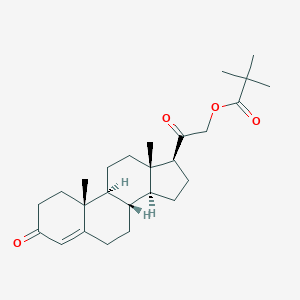

IUPAC Name |

2-(naphthalen-2-ylsulfonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-2-13(14(16)17)15-20(18,19)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13,15H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMNSCZBIJSNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389555 | |

| Record name | 2-[(Naphthalene-2-sulfonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145730-98-9 | |

| Record name | 2-[(Naphthalene-2-sulfonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

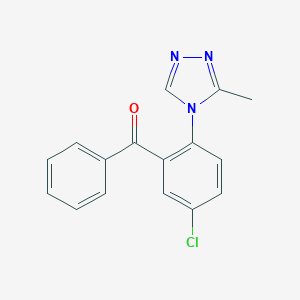

![5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone](/img/structure/B131420.png)

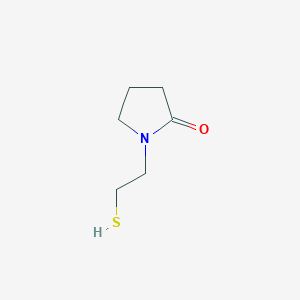

![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)